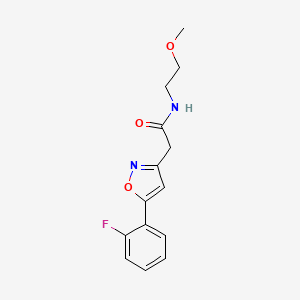![molecular formula C18H13ClN6O B2830686 6-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 894053-04-4](/img/structure/B2830686.png)
6-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“6-chloro-N-(3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide” is a chemical compound. It belongs to the class of triazolopyridazines, which are heterocyclic compounds . These compounds are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Molecular Structure Analysis
The molecular structure of this compound includes a five-membered triazole ring fused with a six-membered pyridazine ring . The InChI code for this compound is 1S/C6H5ClN4/c1-4-8-9-6-3-2-5 (7)10-11 (4)6/h2-3H,1H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 168.59 . It is a solid at room temperature and should be stored in an inert atmosphere at 2-8°C .Scientific Research Applications
Synthesis and Structural Characterization
- Synthesis Techniques : Compounds with pyridazine analogs, including those related to the queried chemical structure, have been synthesized through various techniques, such as treating specific precursors with chloroamine T in the presence of ethanol or dry dichloromethane (DCM) followed by additional chemical treatments. These methods aim to achieve desired compounds with significant pharmaceutical importance (Sallam et al., 2021).
- Structural Analysis and DFT Calculations : The synthesized compounds are typically elucidated using spectroscopic techniques (IR, NMR, and LC-MS) and confirmed via X-ray diffraction (XRD) techniques. Density Functional Theory (DFT) calculations are performed to understand the harmony between theoretical and experimental values, including analysis of the HOMO-LUMO energy gap and global reactivity descriptors (Sallam et al., 2021).
Biological Activity and Pharmaceutical Applications
- Antimicrobial Properties : Certain derivatives, particularly those involving nicotinic acid and related heterocycles, have demonstrated in vitro antimicrobial activity against various bacterial and fungal species. This suggests potential applications in developing new antimicrobial agents (Patel & Shaikh, 2010).
- Antitumor and Anticancer Activities : Some triazolo and tetrazolopyridazine derivatives have shown promising antitumor activities, including inhibitory effects on certain cancer cell lines, suggesting their potential as anticancer agents (Bhat et al., 2009).
- Antioxidant Properties : Research has also identified potent antioxidant properties in some derivatives, further supporting their potential therapeutic applications in managing oxidative stress-related conditions (Sunil et al., 2010).
Safety and Hazards
Future Directions
The future directions for this compound could involve further exploration of its synthesis methods, chemical reactions, and mechanism of action. Given the biological activities of triazole compounds , there could be potential applications in the development of new drugs for the treatment of various diseases.
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[3,4-b][1,3,4]thiadiazines, have been reported to exhibit diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, and enzyme inhibitory effects .
Mode of Action
Triazole compounds, which are part of the compound’s structure, are known for their ability to bind in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .
Biochemical Pathways
This inhibition is achieved through the cyclo-oxygenase and 5-lipoxygenase pathways .
Pharmacokinetics
In silico pharmacokinetic and molecular modeling studies have been summarized for compounds with similar structures .
Result of Action
Some compounds with similar structures have significant anti-inflammatory and analgesic activities .
Properties
IUPAC Name |
6-chloro-N-[3-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN6O/c1-11-22-23-17-8-6-15(24-25(11)17)12-3-2-4-14(9-12)21-18(26)13-5-7-16(19)20-10-13/h2-10H,1H3,(H,21,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEWHIPATHUCLQK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1N=C(C=C2)C3=CC(=CC=C3)NC(=O)C4=CN=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-bromobenzo[d]thiazol-2-yl)-2-(ethylsulfonyl)benzamide](/img/structure/B2830606.png)

![[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid tert-butyl ester](/img/structure/B2830608.png)
![4-[(4-Chlorophenyl)sulfanyl]-6-piperidino-2-pyrimidinylamine](/img/structure/B2830609.png)
![1,1,1-Trifluoro-3-[4-(4-methoxyphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2830610.png)
![3-[4-[(3,5-Dimethyl-1H-pyrazol-4-yl)sulfonyl]piperazin-1-yl]-6-(trifluoromethyl)pyridazine](/img/structure/B2830611.png)
![7-(3-hydroxyphenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2830613.png)

![N-(furan-2-ylmethyl)-2-[3-(3-methylphenyl)-7-oxotriazolo[4,5-d]pyrimidin-6-yl]acetamide](/img/structure/B2830617.png)
![1-((3-fluorobenzyl)thio)-4-(4-isopropylbenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2830619.png)

![Ethyl 3-[(1S,3S)-3-aminocyclopentyl]propanoate;hydrochloride](/img/structure/B2830624.png)

